molecular formula C19H18ClN5 B5033302 5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine

5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine

Cat. No.: B5033302
M. Wt: 351.8 g/mol
InChI Key: SGQKXNVKIGLRAA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine is a chemical compound that has attracted significant attention from scientific researchers. This compound is a triazine derivative, which has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine is not fully understood. However, it has been reported to act as a potent inhibitor of certain enzymes, including protein kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting these enzymes, this compound may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine is its potential as a therapeutic agent for the treatment of cancer and other diseases. This compound has shown promising results in various studies, and further research is needed to fully understand its potential applications. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings.

Future Directions

There are many future directions for the research of 5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of other diseases, such as diabetes and neurological disorders. Another direction is to explore the mechanism of action of this compound and its effects on various biological systems. Additionally, future research could focus on developing new synthesis methods for this compound and improving its pharmacological properties.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine involves the reaction of 4-(4-pyridinyl)-1-piperidine with 4-chlorophenyl isothiocyanate in the presence of triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography. This method has been reported in the literature by various researchers and has been shown to yield high purity and good yields of the desired product.

Scientific Research Applications

5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In biochemistry and pharmacology, this compound has been studied for its mechanism of action and its effects on various biological systems.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-pyridin-4-ylpiperidin-1-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c20-17-3-1-16(2-4-17)18-13-22-24-19(23-18)25-11-7-15(8-12-25)14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQKXNVKIGLRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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